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Abstract
Hexanitrohexaazaisowurtzitane, commonly known as HNIW or CL-20, is a landmark

achievement in the field of energetic materials. With the chemical formula C₆H₆N₁₂O₁₂, this

polycyclic nitramine possesses a highly strained cage structure, resulting in exceptional density

and detonation performance that surpasses conventional high explosives like HMX and RDX.

[1][2] This technical guide provides a comprehensive overview of the molecular structure of CL-

20, focusing on its synthesis, polymorphic forms, and detailed physicochemical properties. The

content herein is intended to serve as a valuable resource for researchers and scientists

engaged in the study and application of high-energy-density materials.

Molecular Structure and Polymorphism
Hexanitrohexaazaisowurtzitane is characterized by a unique and rigid isowurtzitane cage

composed of a six-membered ring and two five-membered rings.[2] Six nitro groups are

attached to the nitrogen atoms of this cage, contributing to its high energy content. The

orientation of these nitro groups relative to the rings of the cage structure gives rise to several

crystalline polymorphs, each with distinct physical properties.[3]
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At ambient temperature and pressure, four primary polymorphs of CL-20 have been identified:

α, β, γ, and ε.[4] A fifth high-pressure polymorph, ζ, also exists.[2] Among these, the ε-

polymorph is the most thermodynamically stable and possesses the highest crystal density,

making it the most desirable for practical applications.[4][5] The transition between these

polymorphic forms can be induced by factors such as temperature, pressure, and the choice of

solvent during crystallization.[4][6] For instance, the ε-form can transform into the γ-form upon

heating.[3]

Synthesis of ε-Hexanitrohexaazaisowurtzitane
The synthesis of ε-HNIW is a multi-step process that requires precise control of reaction

conditions to achieve high yield and purity. The most common synthetic route involves the

nitration of a suitable precursor, such as 2,6,8,12-tetraacetyl-2,4,6,8,10,12-

hexaazaisowurtzitane (TAIW).[7]

Experimental Protocol: Synthesis of ε-HNIW from TAIW
Materials:

2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW)

Concentrated Nitric Acid (98-92%)

Concentrated Sulfuric Acid

Ethyl Acetate (solvent)

n-Heptane (anti-solvent)

Procedure:[7]

Nitration: A mixture of concentrated sulfuric acid and nitric acid is prepared. TAIW is slowly

added to this nitrating mixture at room temperature, with the mole ratio of TAIW:HNO₃:H₂SO₄

being approximately 1:64:12. The reaction is mildly exothermic, and the temperature should

be maintained between 25-40°C during the addition.

Heating: The reaction mixture is then heated to a temperature range of 72-85°C and

maintained for approximately 1 hour.
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Precipitation and Filtration: After the reaction is complete, the mixture is cooled, and the

crude CL-20 product precipitates. The precipitate is then filtered.

Recrystallization to ε-form: The crude CL-20 is dissolved in a suitable solvent, such as ethyl

acetate. An anti-solvent, like n-heptane, is then added under controlled stirring to induce the

crystallization of the ε-polymorph. The ratio of CL-20 to solvent and anti-solvent, as well as

the rate of anti-solvent addition, are critical parameters for obtaining high-quality ε-CL-20

crystals.

Drying: The resulting ε-CL-20 crystals are filtered, washed with the anti-solvent, and dried at

room temperature.

Logical Relationship of Synthesis Steps

Synthesis of ε-HNIW

TAIW Precursor

Nitration

HNO₃/H₂SO₄ Mixture

Crude CL-20 Recrystallization
(Ethyl Acetate/n-Heptane) ε-HNIW Crystals

Click to download full resolution via product page

Synthesis workflow for ε-HNIW.

Physicochemical Properties
The distinct molecular packing and conformations of the CL-20 polymorphs lead to significant

differences in their physicochemical properties. A summary of key properties for the α, β, γ, and

ε polymorphs is presented below.

Table 1: Physicochemical Properties of HNIW Polymorphs
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Property α-Polymorph β-Polymorph γ-Polymorph ε-Polymorph

Crystal System Orthorhombic Monoclinic Monoclinic Monoclinic

Space Group Pbca P2₁/c P2₁/n P2₁/n

Density (g/cm³) 1.98 1.98 2.02 2.044

Detonation

Velocity (m/s)
- - - ~9400[8]

Decomposition

Temp. (°C)
~240 ~220 ~230 ~243[4]

Impact

Sensitivity (J)
- - - 5.6[4]

Molecular Geometry of ε-HNIW
The precise molecular geometry of the ε-polymorph of Hexanitrohexaazaisowurtzitane has

been determined through X-ray diffraction studies and further refined by Density Functional

Theory (DFT) calculations.[9] The strained cage structure results in a compact and highly

energetic molecule.

Table 2: Selected Bond Lengths and Angles for ε-HNIW (from DFT Calculations)[9]

Bond Length (Å) Angle Degree (°)

N-N ~1.38 - 1.42 C-N-N ~115 - 120

N-C ~1.45 - 1.48 N-C-N ~102 - 105

C-C ~1.55 - 1.58 N-C-C ~103 - 107

C-H ~1.09 - 1.10 H-C-N ~108 - 111

N-O ~1.21 - 1.23 O-N-O ~125 - 128

Note: These are approximate ranges based on computational models and can vary slightly

based on the specific atoms within the asymmetric unit of the crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.mdpi.com/1420-3049/30/5/1176
https://pmc.ncbi.nlm.nih.gov/articles/PMC11174638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11174638/
https://www.benchchem.com/product/b163516?utm_src=pdf-body
https://epubs.stfc.ac.uk/manifestation/51116064/STFC-AAM-2020-071.pdf
https://epubs.stfc.ac.uk/manifestation/51116064/STFC-AAM-2020-071.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of the ε-HNIW Molecular Cage

Simplified 2D representation of the HNIW cage structure.

Spectroscopic Characterization
The molecular structure of HNIW is further elucidated through various spectroscopic

techniques, which are also crucial for quality control and polymorph identification.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the HNIW

molecule and for distinguishing between its polymorphs. The spectra are characterized by

strong absorption bands corresponding to the nitro group vibrations.

Experimental Protocol: FTIR Analysis

Sample Preparation: A small amount of the CL-20 sample is typically mixed with potassium

bromide (KBr) and pressed into a pellet.

Instrumentation: A standard FTIR spectrometer is used to record the spectrum, typically in

the range of 4000-400 cm⁻¹.

Key Vibrational Modes for ε-HNIW:[10]

Asymmetric NO₂ stretching: Multiple strong peaks in the region of 1600-1560 cm⁻¹.

Symmetric NO₂ stretching: Strong absorptions around 1300-1200 cm⁻¹.

C-H stretching: Weaker bands observed above 3000 cm⁻¹. The peak at approximately 3043

cm⁻¹ is often assigned to the C-H bond of CL-20.[10]

Cage vibrations: Complex fingerprint region below 1000 cm⁻¹.

The exact peak positions and their splitting patterns can be used to differentiate between the α,

β, γ, and ε polymorphs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical

environment of the atoms within the HNIW cage.

Experimental Protocol: NMR Analysis

Sample Preparation: A small amount of the CL-20 sample is dissolved in a suitable

deuterated solvent, such as acetone-d₆.

Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

Tetramethylsilane (TMS) is commonly used as an internal standard.

¹H NMR Spectrum of ε-HNIW:[11] The ¹H NMR spectrum of ε-HNIW is relatively simple due to

the molecule's symmetry. It typically shows two distinct singlets, corresponding to the two

different chemical environments of the protons on the cage.

¹³C NMR Spectrum of ε-HNIW: The ¹³C NMR spectrum also reflects the symmetry of the

molecule, showing a limited number of signals corresponding to the carbon atoms of the

isowurtzitane cage.

Conclusion
Hexanitrohexaazaisowurtzitane represents a significant advancement in energetic materials

science. Its unique caged molecular structure is directly responsible for its exceptional

performance characteristics. A thorough understanding of its synthesis, polymorphism, and

detailed molecular geometry is crucial for its safe handling, formulation, and application. This

technical guide has provided a consolidated overview of these aspects, intended to support the

ongoing research and development in this field. The provided experimental protocols and data

tables offer a practical resource for scientists and researchers. Further investigations into the

co-crystallization and formulation of CL-20 will undoubtedly lead to new energetic materials

with tailored properties for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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